An In-Depth Technical Guide to DMTr-4'-Me-U-CED-TBDMS Phosphoramidite
An In-Depth Technical Guide to DMTr-4'-Me-U-CED-TBDMS Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037), a modified nucleoside phosphoramidite used in the synthesis of therapeutic oligonucleotides. This document details its chemical structure, its role in oligonucleotide synthesis, and the key properties it imparts to the resulting RNA molecules, such as enhanced nuclease resistance and thermal stability.
Introduction to 4'-Methyl-Uridine Modification
DMTr-4'-Me-U-CED-TBDMS phosphoramidite is the building block for incorporating a 4'-methyl-uridine (4'-Me-U) modification into a growing oligonucleotide chain. This modification at the 4' position of the ribose sugar is a critical tool in the development of RNA therapeutics, including antisense oligonucleotides and siRNAs. The methyl group at this position introduces favorable conformational changes to the sugar pucker, which in turn can significantly enhance the nuclease resistance and binding affinity of the modified oligonucleotide.[1][2]
Key Attributes:
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Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-4'-C-methyl-uridine-2'-O-(tert-butyldimethylsilyl)-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
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Molecular Formula: C45H61N4O9PSi[3]
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Molecular Weight: 861.05 g/mol [3]
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CAS Number: 1260508-74-4[3]
Chemical Structure and Key Functional Groups
The structure of DMTr-4'-Me-U-CED-TBDMS phosphoramidite is designed for efficient use in automated solid-phase oligonucleotide synthesis. The diagram below illustrates the key functional groups and their roles.
Caption: Key functional groups of the phosphoramidite building block.
Role in Oligonucleotide Synthesis
The incorporation of 4'-Me-U into an oligonucleotide follows the standard phosphoramidite synthesis cycle. This automated, four-step process allows for the sequential addition of nucleotide building blocks to a solid support.
The Phosphoramidite Synthesis Cycle
The diagram below outlines the key steps in the incorporation of a modified phosphoramidite like DMTr-4'-Me-U-CED-TBDMS into a growing oligonucleotide chain.
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
Experimental Protocols
The following are generalized protocols for the synthesis of oligonucleotides containing 4'-Me-U modifications. These are based on standard phosphoramidite chemistry.
Oligonucleotide Synthesis
Materials:
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DMTr-4'-Me-U-CED-TBDMS phosphoramidite
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Standard DNA/RNA phosphoramidites (A, G, C, T/U)
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Controlled Pore Glass (CPG) solid support
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Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
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Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
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Oxidizing solution (e.g., iodine in THF/water/pyridine)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521)/methylamine)
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Anhydrous acetonitrile (B52724)
Procedure:
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The synthesis is performed on an automated DNA/RNA synthesizer.
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The DMTr-4'-Me-U-CED-TBDMS phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.
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The synthesis cycle begins with the detritylation of the solid support-bound nucleoside to expose the 5'-hydroxyl group.
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In the coupling step, the 4'-Me-U phosphoramidite and an activator are delivered to the synthesis column, where the activated phosphoramidite reacts with the free 5'-hydroxyl of the growing chain. A coupling time of 5-15 minutes is typically employed for modified phosphoramidites.[4]
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Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.
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The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
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The cycle is repeated until the desired oligonucleotide sequence is synthesized.
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Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a solution of concentrated ammonium hydroxide and methylamine (B109427) at an elevated temperature (e.g., 55°C) for several hours.
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The crude oligonucleotide is then purified, typically by HPLC.
Analysis of Coupling Efficiency
The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the detritylation step. A high and consistent coupling efficiency (typically >98%) is crucial for the synthesis of high-quality, full-length oligonucleotides.[5]
Performance Data of 4'-Modified Oligonucleotides
Thermal Stability of Modified Duplexes
The melting temperature (Tm) of an oligonucleotide duplex is a measure of its thermal stability. The incorporation of 4'-alkyl modifications can influence the Tm.
| Modification Position | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔTm per modification (°C) |
| Unmodified | GCGUACG | CGCAUGC | 58.5 | - |
| 4'-Me-U at U4 | GCGU ACG | CGCAUGC | 57.8 | -0.7 |
| 4'-Me-U at U6 | GCGUAU G | CGCAUAC | 56.1 | -2.4 |
Data is hypothetical and based on trends observed for similar 4'-modified oligonucleotides.
Nuclease Resistance
A key advantage of 4'-modifications is the enhanced resistance to degradation by nucleases, which is critical for in vivo applications of therapeutic oligonucleotides.
| Oligonucleotide | Backbone | Half-life (t1/2) in Serum |
| Unmodified | Phosphodiester | < 1 hour |
| Phosphorothioate | Phosphorothioate | ~24 hours |
| 4'-Me-U Modified | Phosphodiester | > 48 hours |
Data is representative and based on studies of various 4'-modified oligonucleotides demonstrating significantly increased stability compared to unmodified counterparts.[6][7]
Conclusion
DMTr-4'-Me-U-CED-TBDMS phosphoramidite is a valuable tool for the synthesis of modified oligonucleotides with enhanced properties for therapeutic applications. The 4'-methyl modification imparts significant nuclease resistance while maintaining good hybridization characteristics. The standard phosphoramidite chemistry allows for its straightforward incorporation into synthetic RNA, making it an attractive option for the development of next-generation RNA-based drugs. Further research into the specific effects of the 4'-Me-U modification on various oligonucleotide modalities will continue to expand its utility in the field of drug discovery and development.
References
- 1. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide [mdpi.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. 4'-O-methoxyethyl-2'-deoxy-uridine and cytidine ribonucleotides improve duplex stability, nuclease resistance, and elicit efficient knockdown of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
